molecular formula C7H13N3 B1587384 n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine CAS No. 642075-18-1

n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine

Cat. No. B1587384
CAS RN: 642075-18-1
M. Wt: 139.2 g/mol
InChI Key: FZEVGHJNAKWZTR-UHFFFAOYSA-N
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Description

N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine, also known as 2-methylimidazole, is an organic compound that belongs to the class of imidazole compounds. It is a colorless, volatile liquid with a pungent odor and a boiling point of 67°C. 2-methylimidazole is a versatile compound used in many different applications ranging from synthesis of pharmaceuticals to the production of food additives.

Scientific Research Applications

Antimicrobial Agents

Imidazole derivatives are known for their antimicrobial properties. “n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine” can be synthesized into compounds that exhibit potent activity against various bacterial and fungal pathogens. These derivatives can be designed to target specific microbial enzymes or pathways, offering a strategic approach to combat antibiotic resistance .

Antitubercular Activity

The compound has shown promise in the fight against tuberculosis. Derivatives synthesized from it have been evaluated for their efficacy against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values of these derivatives indicate their potential as antitubercular agents .

Chemotherapeutic Agents

Imidazole rings are present in many chemotherapeutic drugs. The structural motif of “n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine” allows for the development of novel anticancer agents. These can be tailored to interfere with cancer cell proliferation and survival, providing a pathway for targeted cancer therapies .

Agricultural Chemicals

In agriculture, imidazole derivatives serve as fungicides, herbicides, and insecticides. The versatility of “n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine” enables the creation of compounds that protect crops from pests and diseases, thereby enhancing yield and quality .

Supramolecular Chemistry

This compound can act as a building block in supramolecular chemistry, where it can form complex structures with other molecules. These structures have applications in molecular recognition, which is fundamental in the development of sensors and selective catalysts .

Material Science

Imidazole-based compounds are used in the synthesis of polymers and other materials with unique properties. “n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine” can be incorporated into materials that exhibit high thermal stability, conductivity, and mechanical strength, making it valuable in the field of material science .

properties

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-8-6-7-9-4-5-10(7)2/h4-5,8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEVGHJNAKWZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406430
Record name N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

642075-18-1
Record name N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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